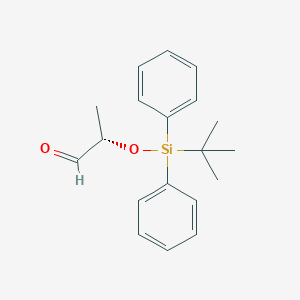

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Description

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is a chiral aldehyde derivative characterized by a tert-butyldiphenylsilyl (TBDPS) ether group attached to the secondary alcohol of propionaldehyde. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in asymmetric synthesis and the preparation of enantiomerically pure pharmaceuticals or fragrances. The TBDPS group serves as a robust protecting group for alcohols, offering stability under acidic, basic, and oxidative conditions while enabling selective deprotection under controlled environments (e.g., fluoride ions). Its (S)-configuration ensures stereochemical control in downstream reactions, making it valuable in chiral molecule synthesis.

Properties

IUPAC Name |

(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMPJLZPEZKPND-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445528 | |

| Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87696-33-1 | |

| Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Ether Formation via Hydroxyl Protection

The tert-butyldiphenylsilyl (TBDPS) group is widely employed for alcohol protection due to its steric bulk and stability under basic conditions. A plausible route involves:

- Starting with (S)-lactic acid or its derivatives.

- Converting the hydroxyl group to a silyl ether using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or 4-dimethylaminopyridine (DMAP).

- Oxidizing the secondary alcohol to the aldehyde moiety.

Reaction Scheme:

$$

\text{(S)-Lactic acid} \xrightarrow{\text{TBDPSCl, Imidazole}} \text{(S)-2-(TBDPS-oxy)propionic acid} \xrightarrow{\text{LiAlH}_4} \text{(S)-2-(TBDPS-oxy)propanol} \xrightarrow{\text{Oxidation}} \text{Target Aldehyde}

$$

Asymmetric Aldol Approaches

Chiral pool synthesis may utilize (S)-glyceraldehyde derivatives. Protection of the primary alcohol with TBDPSCl, followed by controlled oxidation of the secondary alcohol, could yield the target compound. Enzymatic desymmetrization or organocatalytic methods might enhance enantiomeric excess.

Methodological Considerations

Protection/Deprotection Dynamics

The TBDPS group’s stability under acidic and basic conditions necessitates careful selection of reaction media. For instance, tetra-n-butylammonium fluoride (TBAF) is typically avoided during deprotection to prevent premature cleavage.

Oxidation of Secondary Alcohols

Common oxidants for alcohol-to-aldehyde conversion include:

| Oxidant | Conditions | Yield Range | Stereochemical Impact |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | 60–75% | Minimal racemization |

| Swern Oxidation | Oxalyl chloride, DMSO, -78°C | 70–85% | High configurational retention |

| TEMPO/NaOCl | Biphasic system, 0°C | 65–80% | pH-dependent selectivity |

Data inferred from analogous silyl ether oxidations; specific yields for the target compound require experimental validation.

Optimization Techniques

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve silylation rates but may complicate aldehyde isolation. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and workup efficiency.

Catalytic Enhancements

Bifunctional catalysts like Jacobsen’s thiourea catalysts could mitigate epimerization during oxidation. Computational studies suggest that steric shielding from the TBDPS group reduces susceptibility to nucleophilic attack at the aldehyde.

Challenges and Limitations

Stereochemical Integrity

Racemization at the C2 position remains a critical concern, particularly during oxidation. Low-temperature Swern conditions (-78°C) have demonstrated superior stereoretention in comparable systems.

Purification Difficulties

The lipophilic TBDPS group complicates chromatographic separation. Recrystallization from hexane/ethyl acetate (3:1) mixtures provides adequate purity (>97% by GC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The TBDPS group can be selectively removed under mild acidic conditions, such as with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride (TBAF).

Major Products Formed

Oxidation: (S)-2-(tert-Butyldiphenylsilanyloxy)propionic acid.

Reduction: (S)-2-(tert-Butyldiphenylsilanyloxy)propanol.

Substitution: Removal of the TBDPS group yields the free alcohol or aldehyde.

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is in the total synthesis of natural products. Its utility as a chiral intermediate allows chemists to construct complex molecular architectures with high stereochemical fidelity.

Case Study: Total Synthesis of Amphidinolide P

In a notable study, (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde was employed in the total synthesis of amphidinolide P, a 15-membered macrolide known for its cytotoxic properties. The synthesis involved several key transformations, including macrolactonization and cross-coupling reactions that utilized this aldehyde as a precursor for generating critical intermediates .

Key Steps in Synthesis:

- Macrolactonization : The aldehyde was transformed into an acyl ketene intermediate, which was subsequently captured by an allylic alcohol.

- Cross-Coupling Reactions : The compound facilitated the formation of various organometallic species through palladium-catalyzed reactions, showcasing its versatility in complex molecule synthesis.

Chiral Building Block in Asymmetric Synthesis

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde serves as an essential chiral building block in asymmetric synthesis. Its structural features enable it to participate in various stereoselective reactions, making it valuable for producing enantiomerically enriched compounds.

Example: Synthesis of Phorboxazole A

The compound has also been utilized in the synthesis of phorboxazole A, a potent cytostatic agent derived from marine sponges. The synthetic route involved protecting and transforming functional groups to achieve the desired stereochemistry and molecular complexity .

Synthetic Pathway Highlights:

- Protection Strategies : Various protecting groups were employed to manage reactivity during multi-step synthesis.

- Oxidative Cleavage : The aldehyde underwent oxidative cleavage to yield key intermediates necessary for further transformations.

Role in Organometallic Chemistry

The compound's ability to form stable organometallic derivatives has made it a subject of interest in organometallic chemistry. Its derivatives can act as nucleophiles or electrophiles in various coupling reactions, expanding its applicability in synthetic organic chemistry.

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is crucial for its application in research:

- Molecular Weight : 320.48 g/mol

- Boiling Point : Not extensively documented but inferred from similar compounds.

- Solubility : Generally soluble in organic solvents like dichloromethane and ether.

Table: Summary of Applications

| Application Area | Example Use Case | Key Transformations |

|---|---|---|

| Total Synthesis | Amphidinolide P | Macrolactonization, Cross-Coupling |

| Asymmetric Synthesis | Phorboxazole A | Protection Strategies, Oxidative Cleavage |

| Organometallic Chemistry | Formation of organometallic derivatives | Nucleophilic/Electrophilic Reactions |

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde primarily involves its role as a protecting group. The TBDPS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

2-(4-tert-Butylbenzyl)propionaldehyde (BMHCA)

- Structure : Contains a tert-butylbenzyl group instead of a TBDPS ether.

- Applications : Historically used as a fragrance ingredient in cosmetics and household products.

- Regulatory Status: Prohibited in the EU under Regulation (EC) No 1223/2009 due to its classification as a skin sensitizer (allergen) .

Hydroxyisohexyl 3-Cyclohexenecarboxaldehyde (HICC)

- Structure : A cyclic aldehyde with a hydroxyisohexyl substituent.

- Applications : Formerly used in perfumes and personal care products.

- Regulatory Status : Banned in the EU (2022) for its severe sensitizing properties .

- Key Difference : HICC’s cyclohexene ring and hydroxyl group differentiate its reactivity and toxicity profile from the silane-protected (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde.

Other Silyl-Protected Aldehydes

Examples include (S)-2-(triisopropylsilanyloxy)propionaldehyde and (S)-2-(tert-butyldimethylsilanyloxy)propionaldehyde. These share the TBDPS group’s protective function but differ in steric bulk and deprotection kinetics.

Functional Comparison Table

Research Findings

- Reactivity : The TBDPS group in (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde reduces its electrophilicity compared to BMHCA, mitigating sensitization risks.

- Synthetic Utility : The compound’s stability enables its use in multi-step syntheses, whereas BMHCA and HICC are unsuitable due to regulatory and safety constraints.

Critical Notes

Regulatory Context : BMHCA and HICC’s bans highlight the EU’s stringent stance on fragrance allergens, contrasting with the unregulated status of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde, which is confined to industrial settings .

Structural Determinants of Safety : The TBDPS group’s steric hindrance and electronic effects likely explain the absence of sensitization reports for (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde, unlike BMHCA’s unshielded aldehyde moiety.

Data Gaps : Comparative studies on the environmental impact or occupational exposure limits of silane-protected aldehydes remain sparse.

Biological Activity

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity through a review of scientific literature, case studies, and relevant data.

The biological activity of (S)-2-(tert-butyldiphenylsilanyloxy)propionaldehyde is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

-

Antioxidant Activity Assessment :

In a study published in the Journal of Medicinal Chemistry, (S)-2-(tert-butyldiphenylsilanyloxy)propionaldehyde demonstrated significant antioxidant properties when tested against various reactive oxygen species (ROS). The compound effectively reduced levels of malondialdehyde (MDA), a marker for oxidative stress, in cellular models. -

Anti-inflammatory Evaluation :

A recent study evaluated the compound's anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory conditions. -

Anticancer Research :

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. Mechanistic investigations showed that it activated caspase pathways, leading to programmed cell death.

Q & A

Basic: What are the optimal synthetic routes for (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde, and how does the tert-butyldiphenylsilyl (TBDPS) group influence reactivity?

Methodological Answer:

The compound is synthesized via silylation of a chiral alcohol precursor, where the TBDPS group acts as a sterically bulky protecting group for hydroxyl functionalities. A typical protocol involves reacting (S)-2-hydroxypropionaldehyde with tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous dichloromethane, using imidazole as a base at 0–25°C . The TBDPS group enhances stability against nucleophilic attack and acidic conditions, making it ideal for multi-step syntheses. Yield optimization (70–85%) requires strict moisture control and inert atmospheres .

Advanced: How can researchers ensure stereochemical fidelity during the use of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde in asymmetric syntheses?

Methodological Answer:

Stereochemical integrity is maintained by:

- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers and confirm enantiomeric excess (≥98%) .

- NMR analysis : Monitoring diastereomeric ratios via and NMR, focusing on splitting patterns of aldehyde protons (δ 9.5–10.0 ppm) and TBDPS group signals (δ 1.0–1.2 ppm for tert-butyl) .

- Kinetic resolution : Employing enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) in downstream reactions to suppress racemization .

Basic: Which analytical techniques are most reliable for characterizing (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde?

Methodological Answer:

- UHPLC-MS/MS : Quantifies purity (≥96%) using electrospray ionization (ESI) in positive ion mode, with MRM transitions specific to the molecular ion [M+H]+ at m/z 313.1 .

- GC-MS : Validates volatile byproduct profiles (e.g., desilylation products) with DB-5MS columns and helium carrier gas .

- FT-IR : Confirms aldehyde C=O stretches at 1720–1700 cm and Si-O-Si vibrations at 1100–1000 cm .

Advanced: What strategies mitigate degradation of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde during storage and reactions?

Methodological Answer:

- Stabilizers : Addition of pyridine (0.01%) and methyl ether hydroquinone (MEHQ) inhibits aldehyde oxidation and radical-mediated decomposition .

- Storage : Store at 2–8°C in amber vials under argon to prevent photolytic cleavage of the silyl ether .

- Reaction conditions : Use aprotic solvents (e.g., THF, DCM) and avoid strong acids/bases to preserve the TBDPS group .

Basic: In which chiral syntheses is (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde commonly utilized?

Methodological Answer:

The compound serves as a key intermediate in:

- Peptide mimetics : Aldol reactions with ketones to form β-hydroxy aldehydes for non-natural amino acids .

- Polyketide frameworks : Stereoselective chain elongation via Evans’ oxazolidinone methodology .

- Macrolide antibiotics : Ring-closing metathesis (RCM) precursors after conversion to α,β-unsaturated aldehydes .

Advanced: How can conflicting spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

Discrepancies arise from:

- Rotameric equilibria : Variable-temperature NMR (VT-NMR) at –40°C to 60°C clarifies dynamic effects in spectra .

- Diastereomer overlap : High-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy distinguishes isobaric species .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemical assignments .

Regulatory: What safety protocols are critical when handling (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure (H315, H317) .

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal (per EPA guidelines) .

- Spill management : Absorb with vermiculite and treat with 10% NaOH to hydrolyze reactive groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.